molecular formula C18H21N5O3 B2805726 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide CAS No. 899995-70-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2805726
M. Wt: 355.398
InChI Key: RDEUSULURLCECC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring, a tert-butyl group, and a m-tolyloxy group. These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines . Pyrazolo[1,5-a]pyrimidine compounds can be prepared via a simple synthetic method .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tert-butyl group is known to elicit a unique reactivity pattern due to its crowded structure . The pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring is a fused ring structure that is common in many pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The tert-butyl group and the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a similar “amino–nitro–amino” arrangement to TATB have been found to exhibit excellent thermal stability .

Scientific Research Applications

Antitumor Evaluation

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. One derivative showed significant activity, suggesting potential for cancer treatment research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

New heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety were synthesized, characterized, and their antimicrobial activities were evaluated, showing some compounds had moderate to strong activity against various bacterial and fungal strains (Bondock, Rabie, Etman, & Fadda, 2008).

Novel Derivative Synthesis

Research has also focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This work contributes to the development of new compounds with potential pharmacological applications (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Cytotoxic Activity

Certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were designed, synthesized, and their in vitro cytotoxic activity was tested on 60 cancer cell lines, revealing one compound that showed appreciable growth inhibition against several cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Structural and Biological Analysis

The synthesis, structural analysis, and investigation of antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products were performed, showcasing a compound with significant in vitro anticancer activity (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-6-5-7-13(8-12)26-10-15(24)21-22-11-19-16-14(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEUSULURLCECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide

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